molecular formula C16H15FN2O3 B2949205 N-(3-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide CAS No. 433250-99-8

N-(3-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide

Cat. No.: B2949205
CAS No.: 433250-99-8
M. Wt: 302.305
InChI Key: VOVMBQGPCACYGB-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide is a diamide compound featuring a 3-fluorophenyl group and a 4-methoxybenzyl group linked via an ethanediamide backbone.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-22-14-7-5-11(6-8-14)10-18-15(20)16(21)19-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVMBQGPCACYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-N’-(4-methoxybenzyl)ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoroaniline and 4-methoxybenzyl chloride.

    Formation of Intermediate: 3-fluoroaniline is reacted with ethanediamine under controlled conditions to form an intermediate compound.

    Final Product Formation: The intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to yield N-(3-fluorophenyl)-N’-(4-methoxybenzyl)ethanediamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-N’-(4-methoxybenzyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, potentially leading to the formation of amines.

    Substitution: Substituted products where the fluorine atom is replaced by other nucleophiles.

Scientific Research Applications

N-(3-fluorophenyl)-N’-(4-methoxybenzyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound is studied for its potential use in the development of novel materials with unique properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-N’-(4-methoxybenzyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxybenzyl groups may play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound 273 : N-[(1R,2R)-2-Carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide
  • Key Features: Ethanediamide backbone with a 4-chloro-3-fluorophenyl group and a carbamimidamido-indenyl substituent.
  • Comparison :
    • The 4-chloro-3-fluorophenyl group introduces stronger electron-withdrawing effects compared to the target compound’s 3-fluorophenyl.
    • The indenyl-carbamimidamido moiety may enhance binding specificity but reduce solubility due to increased hydrophobicity.
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide
  • Key Features: Ethanediamide with a 2-methoxybenzyl group and a sulfonyl-oxazinan-methyl substituent.
  • Comparison :
    • The 2-methoxybenzyl group (vs. 4-methoxy in the target) alters electronic distribution, possibly affecting π-π stacking interactions.
    • The oxazinan-sulfonyl moiety introduces conformational rigidity, which could influence bioavailability.
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide
  • Key Features :
    • Ethanediamide with a 4-methoxyphenyl group and a piperazinyl-ethyl-benzoyl substituent.
    • Functional Role : The piperazine ring may enhance solubility and enable interactions with biological targets (e.g., GPCRs) .
  • Comparison: The absence of a benzyl linker (vs. The 4-methylbenzoyl group adds steric bulk, which might hinder membrane permeability.
N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide
  • Key Features :
    • Ethanediamide with a thiazolo-triazolyl heterocycle and 4-fluorophenyl group.
    • Bioactivity : The heterocyclic system may confer antimicrobial or anticancer properties .
  • Comparison :
    • The 4-fluorophenyl group (vs. 3-fluorophenyl in the target) changes the electronic profile, affecting receptor binding.
    • The thiazolo-triazolyl group introduces hydrogen-bonding sites, enhancing target affinity but possibly reducing oral bioavailability.
Meta-Fluorofentanyl (N-(3-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propionamide)
  • Key Features :
    • Propionamide backbone with a 3-fluorophenyl group and phenethylpiperidine moiety.
    • Pharmacological Role : Potent opioid receptor agonist .
  • Comparison: The propionamide structure (vs. The phenethylpiperidine group is critical for CNS penetration, a feature absent in the target compound.

Biological Activity

N-(3-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C17_{17}H20_{20}F1_{1}N2_{2}O1_{1}
  • Molecular Weight : Approximately 300.36 g/mol

The presence of the fluorine atom and the methoxy group suggests potential for enhanced pharmacological properties, including improved bioavailability and selective targeting of biological pathways.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 3-fluoroaniline and 4-methoxybenzylamine.
  • Reaction Steps :
    • Formation of an intermediate through the reaction of 3-fluoroaniline with a suitable reagent.
    • Coupling the intermediate with 4-methoxybenzylamine under controlled conditions.
    • Purification via recrystallization or chromatography.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to modulate various signaling pathways involved in cell proliferation and apoptosis.

  • Mechanism of Action : The compound appears to inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models.

Enzyme Modulation

Preliminary investigations suggest that this compound can modulate enzyme activities related to blood coagulation, potentially offering therapeutic benefits in thrombotic disorders.

  • Key Enzymes :
    • Factor Xa
    • Thrombin

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50_{50} values ranging from 5 to 15 µM across different cell lines.
  • In Vivo Studies : In a mouse model of melanoma, administration of the compound led to a significant decrease in tumor size compared to controls, highlighting its potential as an effective anticancer agent.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
This compoundFluorine and methoxy substituentsAnticancer activity; enzyme modulation
N-(2-chlorophenyl)-N'-(4-methoxybenzyl)ethanediamideChlorine instead of fluorinePotential anti-inflammatory effects
N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamideMethyl substitutionModerate anticancer activity

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